N-(4-ethylphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-13-6-8-14(9-7-13)16-19(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDITLVHGUKNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-ethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This prevents the bacteria from producing essential nucleotides required for DNA replication and cell division, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring, influencing solubility, melting points, and electronic properties:
Notes:
- Ethyl vs. Acetyl () : The ethyl group (electron-donating) increases lipophilicity compared to the acetyl group, which may reduce solubility due to its electron-withdrawing nature.
- Ethyl vs. Methoxy () : Methoxy derivatives exhibit higher solubility in polar solvents, whereas ethyl derivatives balance lipophilicity and moderate solubility.
- Halogenated Derivatives () : Bromo and nitro substituents enhance molecular weight and polarity, leading to higher melting points and reactivity in electrophilic substitutions.
Biological Activity
N-(4-ethylphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group attached to a substituted aromatic system. The structural formula can be represented as follows:
This compound is known for its good bioavailability, which is crucial for its pharmacological applications.
Target of Action
The primary target for this compound is the receptor-type tyrosine-protein phosphatase beta . The interaction with this receptor suggests a role in modulating cellular signaling pathways that are critical in various biological processes.
Mode of Action
The compound likely forms a complex with the target receptor, influencing its activity and potentially leading to downstream effects that could alter cellular behavior. This mechanism is pivotal in understanding how the compound exerts its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values were found to be below 8 µg/mL, indicating strong bacteriostatic effects .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 8 |
| Staphylococcus epidermidis | < 8 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In studies involving human cancer cell lines such as HeLa and MCF-7, this compound exhibited IC50 values ranging from 8.49 to 62.84 µg/mL. These findings suggest that the compound can inhibit cancer cell proliferation effectively .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 8.49 - 62.84 |
| MCF-7 | 11.20 - 93.46 |
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as pyridine or triethylamine . This reaction is crucial for obtaining high yields of the desired product.
Case Studies and Research Findings
- Antimicrobial Screening : A study highlighted that derivatives of sulfonamides, including this compound, displayed promising antimicrobial activity against clinical strains of bacteria, inhibiting biofilm formation significantly .
- Anticancer Efficacy : Another investigation reported that compounds similar to this compound showed potent anticancer activity across various cell lines with IC50 values indicating effective cytotoxicity .
- Pharmacological Profile : A comprehensive pharmacological screening demonstrated that sulfonamides could serve as potential candidates for developing new antimicrobial agents due to their unique mechanisms of action and structural diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
